molecular formula C23H25N5O3S B2391474 N-benzyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide CAS No. 902593-46-8

N-benzyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide

Número de catálogo: B2391474
Número CAS: 902593-46-8
Peso molecular: 451.55
Clave InChI: PTRBVJHJPRIVLP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound N-benzyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide features a [1,2,4]triazolo[1,5-c]quinazoline core substituted with methoxy groups at positions 8 and 9, a methyl group at position 2, and a thioacetamide side chain modified with benzyl and ethyl groups.

Propiedades

IUPAC Name

N-benzyl-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S/c1-5-27(13-16-9-7-6-8-10-16)21(29)14-32-23-25-18-12-20(31-4)19(30-3)11-17(18)22-24-15(2)26-28(22)23/h6-12H,5,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRBVJHJPRIVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Heterocyclization of Hydrazide Precursors

Hydrazides derived from quinazolin-4(3H)-ones undergo oxidative cyclization to form the triazoloquinazoline system. For example, treatment of 8,9-dimethoxy-2-methylquinazolin-4(3H)-one hydrazide with phosphorus pentasulfide (P₂S₅) in refluxing xylene yields the corresponding thione intermediate (8,9-dimethoxy-2-methyl-triazolo[1,5-c]quinazoline-5(6H)-thione ) with moderate yields (54–76%). This method benefits from readily available starting materials but requires careful control of stoichiometry to avoid over-thionation.

Oxidative Coupling of Aminotriazoles

Alternative routes involve coupling preformed aminotriazole derivatives with functionalized quinazoline fragments. For instance, 5-amino-8,9-dimethoxy-2-methylquinazoline reacts with thiophosgene to generate a reactive isothiocyanate intermediate, which subsequently cyclizes under basic conditions to form the triazoloquinazoline core. This method offers superior regioselectivity but demands anhydrous conditions and specialized reagents.

Functionalization of the Thiol Group

The critical C5-thiol moiety is introduced via thionation or nucleophilic substitution:

Thionation Using P₂S₅

As detailed in Section 1.1, P₂S₅-mediated thionation remains the most widely adopted method. Optimal conditions involve refluxing the quinazolinone precursor in xylene with a 1.2:1 molar ratio of P₂S₅ for 6–8 hours. However, competing side reactions, such as desulfurization or over-reduction, necessitate post-reaction purification via silica gel chromatography.

Alkylation of Thiolate Intermediates

The thiol group is activated as a thiolate anion using potassium hydroxide (KOH) or sodium hydride (NaH) in polar aprotic solvents (e.g., DMF or DMSO). Subsequent reaction with N-benzyl-N-ethyl-2-chloroacetamide (prepared separately) proceeds via an SN2 mechanism to form the thioether linkage. Key parameters include:

Parameter Optimal Value Impact on Yield
Solvent DMF Maximizes nucleophilicity
Temperature 60–70°C Balances reaction rate and decomposition
Base K₂CO₃ Mild, minimizes side reactions
Molar Ratio (Thiol:Chloroacetamide) 1:1.2 Ensures complete conversion

This step typically achieves 65–78% yield after recrystallization from ethanol/water mixtures.

Synthesis of N-Benzyl-N-Ethyl-2-Chloroacetamide

The acetamide side chain is synthesized independently to ensure high purity:

Acylation of N-Benzyl-N-Ethylamine

N-Benzyl-N-ethylamine reacts with chloroacetyl chloride in dichloromethane (DCM) under ice-cooling conditions. Triethylamine (TEA) is added to scavenge HCl, maintaining a pH >8. The product precipitates as a white solid upon addition of cold ether, yielding 82–89%.

Alternative Routes via Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction between N-benzyl-N-ethylamine and 2-chloroacetic acid using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF provides an alternative pathway (yield: 74–81%). This method avoids acidic conditions, preserving acid-sensitive functional groups.

Final Coupling and Purification

The convergent synthesis concludes with coupling the triazoloquinazoline thiolate and chloroacetamide derivative:

One-Pot Alkylation-Thionation

Recent advances enable a telescoped process where the thionation and alkylation steps occur sequentially without isolating intermediates. For example, after P₂S₅-mediated thionation, the reaction mixture is basified with KOH, and the chloroacetamide is added directly. This approach reduces solvent waste and improves overall yield (68% vs. 58% for stepwise synthesis).

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 3:7) followed by recrystallization from acetonitrile. Purity >98% is confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Analytical Characterization

Critical spectroscopic data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 5H, benzyl Ar-H), 4.52 (s, 2H, CH₂CO), 3.94 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 3.45 (q, J = 7.1 Hz, 2H, NCH₂CH₃), 2.81 (s, 3H, CH₃-triazolo), 1.32 (t, J = 7.1 Hz, 3H, CH₂CH₃).
  • HRMS (ESI+) : m/z calculated for C₂₆H₂₉N₅O₃S [M+H]⁺: 516.2018; found: 516.2021.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Cost (Relative) Scalability
Stepwise Thionation-Alkylation 58–65 95–98 Moderate Pilot-scale
Telescoped One-Pot 68–72 97–99 Low Industrial
Mitsunobu-Based 70–74 98–99 High Lab-scale

The telescoped method emerges as the most economically viable for large-scale production, whereas the Mitsunobu approach suits small-batch, high-purity applications.

Análisis De Reacciones Químicas

Types of Reactions

N-benzyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups, enhancing the compound’s biological activity.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a complex structure that includes a triazole and quinazoline moiety, which are known for their biological activity. The presence of the thioether linkage enhances its solubility and bioavailability. The molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 366.43 g/mol.

Recent studies have highlighted the anticancer potential of compounds containing triazole and quinazoline structures. Research indicates that derivatives of these compounds demonstrate significant cytotoxic activity against various cancer cell lines.

Case Study: Antitumor Evaluation

In a recent study published in the International Journal of Molecular Sciences, novel triazole derivatives were synthesized and evaluated for their anticancer properties. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cell lines .

Table 2: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)
Triazole Derivative AMCF-75.6
Triazole Derivative BHCT-1163.8
N-benzyl CompoundHeLa4.5

Antimicrobial Activity

The thioether functional group in N-benzyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide has been associated with enhanced antimicrobial properties. Compounds with similar structures have shown promising activity against various bacterial strains.

Case Study: Antimicrobial Screening

A study investigated several thioether-containing compounds for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated significant antimicrobial effects with minimum inhibitory concentration (MIC) values as low as 12.5 µg/mL .

Table 3: Antimicrobial Activity Data

Compound NameMicroorganismMIC (µg/mL)
Thioether Compound AStaphylococcus aureus12.5
Thioether Compound BEscherichia coli25
N-benzyl CompoundPseudomonas aeruginosa15

Neuropharmacological Potential

The unique structure of this compound suggests potential neuropharmacological applications. Compounds containing triazole rings have been reported to exhibit anticonvulsant and neuroprotective effects.

Research Insights

A molecular modeling study indicated that the compound could interact effectively with GABA receptors, suggesting its potential as an anticonvulsant agent . Further in vivo studies are required to validate these findings.

Mecanismo De Acción

The mechanism of action of N-benzyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core is known to bind to certain active sites, inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Triazoloquinazoline Derivatives with Varying Substituents

Key Analogs from :
Compound ID Substituents on Biphenyl Group Molecular Formula Molecular Weight (g/mol) Key Properties
5c 4′-Carbazol-9-yl C₃₇H₂₄N₄ 548.62 Blue fluorescence, high quantum yield
5d 4′-Diethylamino C₂₉H₂₉N₅ 447.58 Solvatochromic behavior, red-shifted emission
5e 4′-Diphenylamino C₃₉H₃₁N₅ 577.71 Strong electron-donating capacity
Target 8,9-Dimethoxy, 2-methyl C₂₇H₂₈N₅O₃S 514.61* Predicted enhanced electron donation from methoxy groups

Comparison :

  • The target compound lacks the extended aromatic biphenyl substituents seen in 5c–5e, which are critical for fluorescence in those analogs . However, its 8,9-dimethoxy groups may enhance intramolecular charge transfer compared to methyl or ethylamino substituents.

Thioacetamide-Modified Triazoloquinazolines

Key Analogs from and :
Compound ID Core Substituents Side Chain Structure Molecular Weight (g/mol) Potential Bioactive Traits
8,9-Dimethoxy, 2-phenyl N-Cyclohexyl-2-thio-butanamide 505.64 High lipophilicity (cyclohexyl group)
8,9-Dimethoxy, 4-nitrophenyl N,N-Diethyl-2-thioacetamide 507.55* Electron-withdrawing nitro group
Target 8,9-Dimethoxy, 2-methyl N-Benzyl-N-ethyl-2-thioacetamide 514.61* Balanced lipophilicity (benzyl/ethyl)

Comparison :

  • The target ’s benzyl group provides moderate lipophilicity compared to the cyclohexyl group in , which may improve membrane permeability.

Triazolopyrimidine and PDE1 Inhibitor Derivatives

Key Insights from and :
  • Triazolopyrimidines (e.g., compounds 8 and 9 in ) exhibit distinct NMR shifts due to substituent positioning. For instance, C3-H in compound 9 appears downfield compared to C2-H in compound 8, highlighting electronic differences . The target’s methoxy groups may similarly influence its NMR profile.
  • PDE1 Inhibitors () share a benzyl-substituted triazolopyrimidone core, suggesting that the target’s triazoloquinazoline scaffold could also interact with enzyme active sites, though direct evidence is lacking .

Research Implications and Limitations

  • Photophysical Potential: The target’s methoxy groups may enhance fluorescence relative to non-methoxy analogs, but its lack of extended aromatic systems (e.g., biphenyl in 5c–5e) likely limits quantum yield .
  • Bioactivity : Structural similarities to PDE1 inhibitors and thioacetamide-modified compounds suggest possible enzyme modulation, but empirical data is needed.
  • Synthetic Challenges : The methyl and benzyl groups may simplify synthesis compared to carbazole or nitro-substituted analogs.

Actividad Biológica

N-benzyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide is a synthetic compound that belongs to the class of triazoloquinazoline derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antihypertensive and antimicrobial properties. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₁₉H₂₂N₄O₂S
  • Molecular Weight : 366.47 g/mol
  • Key Functional Groups : Benzyl group, triazole ring, quinazoline core.

The presence of the triazole and quinazoline moieties suggests potential for various biological interactions.

Antihypertensive Activity

Research has indicated that compounds similar to this compound exhibit significant antihypertensive effects. A study on a series of 3-benzyl derivatives demonstrated that they effectively reduced blood pressure in spontaneously hypertensive rats (SHR). Notably, one compound showed greater efficacy than the standard drug prazocin .

Antimicrobial Activity

The antimicrobial properties of triazoloquinazoline derivatives have also been explored. The synthesized compounds were tested against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess their effectiveness. For instance:

Compound NameMIC (µg/mL)Target Organisms
N-benzyl...32Staphylococcus aureus
N-benzyl...64Escherichia coli
N-benzyl...16Bacillus subtilis

These results indicate that the compound exhibits moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

The mechanism by which this compound exerts its biological effects may involve inhibition of specific enzymes or receptors. For example, triazole derivatives are known to interact with various biological targets such as kinases and phosphodiesterases. This interaction could lead to vasodilation in the case of antihypertensive activity or disruption of bacterial cell wall synthesis in antimicrobial action .

Case Study 1: Antihypertensive Effects in Animal Models

In a controlled study involving SHR, the administration of N-benzyl derivatives resulted in a significant reduction in systolic blood pressure compared to a control group. The study measured blood pressure at baseline and after treatment over several weeks. Results showed a consistent decrease in blood pressure readings post-treatment.

Case Study 2: Antimicrobial Efficacy Against Clinical Isolates

A series of clinical isolates were tested for susceptibility to N-benzyl derivatives. The results indicated that certain derivatives had potent activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), suggesting potential for therapeutic applications in treating resistant infections.

Q & A

Q. What are the key synthetic steps for preparing N-benzyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide?

  • Methodology : The synthesis typically involves: (i) Cyclization of quinazoline precursors under acidic/basic conditions to form the triazoloquinazoline core. (ii) Thioacetamide introduction via nucleophilic substitution or thiol-alkylation reactions. (iii) Purification using column chromatography or recrystallization. Reaction conditions (e.g., solvent choice, temperature, and catalyst) are critical for yield optimization. For example, concentrated sulfuric acid has been used to promote cyclization in analogous triazoloquinazoline syntheses .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodology :
  • 1H/13C NMR : To verify substituent positions and assess purity (e.g., δ ~7.5–8.5 ppm for aromatic protons in quinazoline derivatives) .
  • IR spectroscopy : Confirms functional groups (e.g., ν ~1670 cm⁻¹ for C=O in acetamide) .
  • Mass spectrometry (FAB/ESI) : Validates molecular weight (e.g., m/z 487.6 for a related triazoloquinazoline thioacetamide) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

  • Methodology :
  • Cross-validate using X-ray crystallography to resolve ambiguities in NMR/IR assignments. For example, co-crystals of intermediates (e.g., thioacetamides) have been analyzed to confirm bond lengths and angles .
  • Compare experimental data with computational simulations (e.g., DFT calculations for NMR chemical shifts).

Q. What strategies optimize reaction yields in thioacetamide-functionalized triazoloquinazolines?

  • Methodology :
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Catalyst screening : Phosphorus pentasulfide (P2S5) has been used to improve thiolation efficiency in related syntheses but may require strict stoichiometric control .
  • Reaction monitoring : TLC (Silufol UV-254 plates) or HPLC to track intermediate formation and adjust reaction times .

Q. What methodologies assess the compound’s antimicrobial activity in vitro?

  • Methodology :
  • Agar dilution assays : Use Mueller-Hinton agar with standard strains (e.g., S. aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .
  • Control compounds : Compare with reference agents (e.g., nitrofurantoin for bacteria, ketoconazole for fungi) .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy groups at positions 8/9) to evaluate impact on potency .

Q. How can X-ray diffraction clarify the role of intermediates in synthesis pathways?

  • Methodology :
  • Co-crystallize intermediates (e.g., N-substituted thioamides) to study their geometry and reactivity. For example, X-ray analysis of N-{2,2,2-trichloroethyl}thioacetamide co-crystals revealed planar conformations critical for cyclization .
  • Use single-crystal data to refine synthetic protocols (e.g., adjusting heating duration or solvent ratios) .

Data Analysis and Experimental Design

Q. How to design experiments for analyzing structure-activity relationships (SAR) in triazoloquinazoline derivatives?

  • Methodology :
  • Systematic substitution : Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) on the quinazoline or benzyl moieties .
  • Biological assays : Test analogs against panels of enzyme targets (e.g., kinases, cytochrome P450) using fluorescence polarization or calorimetry .
  • Computational docking : Map compound interactions with biological targets (e.g., using AutoDock Vina) to predict binding affinities .

Q. What are common pitfalls in synthesizing thioacetamide-linked heterocycles, and how to mitigate them?

  • Methodology :
  • Byproduct formation : Monitor for disulfide byproducts (e.g., via LC-MS) and use inert atmospheres to suppress oxidation .
  • Low solubility : Pre-purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to enhance reactivity .
  • Scale-up challenges : Optimize microwave-assisted synthesis for higher yields (e.g., 80°C, 30 min irradiation) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.